molecular formula C20H20N4O4 B14958742 (S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid

Cat. No.: B14958742
M. Wt: 380.4 g/mol
InChI Key: USTHFXAQZOKGKB-KRWDZBQOSA-N
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Description

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,2,3]triazin-4-one moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, alkynylcyclobutanols, and various catalysts such as Rh(III) for C-H functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazin-4-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,2,3]triazin-4-one derivatives: These compounds share the core structure and exhibit similar biological activities.

    Phenyl-propionic acid derivatives: These compounds have similar structural features and are used in various applications.

Uniqueness

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid is unique due to the combination of the benzo[d][1,2,3]triazin-4-one and phenyl-propionic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H20N4O4/c25-18(21-17(20(27)28)13-14-7-2-1-3-8-14)11-6-12-24-19(26)15-9-4-5-10-16(15)22-23-24/h1-5,7-10,17H,6,11-13H2,(H,21,25)(H,27,28)/t17-/m0/s1

InChI Key

USTHFXAQZOKGKB-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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